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Compound of Interest |

Compound Name: Asoxime chloride monohydrate
CAS No.: 82504-20-9
Cat. No.: B12780931
- 7

Executive Summary

Asoxime chloride (HI-6) stands as a critical bis-pyridinium oxime reactivator, engineered
specifically to reverse acetylcholinesterase (AChE) inhibition induced by organophosphorus
nerve agents (e.g., Soman, VX). Unlike mono-pyridinium oximes (e.g., Pralidoxime), HI-6
features a dual-pyridinium core linked by an ether bridge, a structural innovation that enhances
its affinity for the AChE active site. This guide provides a rigorous technical analysis of its
molecular structure, weight characteristics, and the analytical protocols required for its
validation in drug development.

Molecular Architecture & Stereochemistry[1]

The pharmacological potency of Asoxime chloride is derived from its specific "Hagedorn oxime"
geometry. The molecule is composed of two distinct pyridinium rings connected by a
dimethylether linkage.

Structural Components[2][3]

¢ Ring A (The Reactivator): A pyridinium ring substituted at the 2-position with a
hydroxyiminomethyl group (aldoxime).[1] This is the nucleophilic engine responsible for
displacing the organophosphate from the serine residue of AChE.
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e Ring B (The Stabilizer): A pyridinium ring substituted at the 4-position with a carbamoyl
(amide) group. This ring assists in orientation within the enzyme gorge.

» The Linker: An oxydimethylene (ether) bridge connecting the ring nitrogens. This flexible
linker allows the molecule to span the catalytic and peripheral anionic sites of AChE.

Stereochemical Criticality

The oxime group (

) exhibits geometric isomerism.

o E-isomer (trans): The thermodynamically stable and biologically active form.
e Z-isomer (cis): Less active.[1]

e Note: Synthesis typically yields the E-isomer, but exposure to UV light can induce
photoisomerization. Analytical methods must be capable of resolving these isomers.

Physicochemical Profiling & Weight Analysis

Precise molecular weight determination is non-trivial due to the compound's hygroscopic nature
and the existence of multiple hydration states.

Quantitative Data Summary
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Parameter Value | Description Notes
1-[[[4-
(aminocarbonyl)pyridiniolmeth
IUPAC Name oxy]methyl]-2-
[(hydroxyimino)methyl]pyridiniu
m dichloride
Chemical Formula Anhydrous Salt
Active Pharmaceutical
Cation Formula )
Ingredient (API) Core
Molecular Weight (Anhydrous) 359.21 g/mol Standard reference value
Molecular Weight Common solid-state form (
377.22 g/mol
(Monohydrate) )
) For Mass Spectrometry (m/z
Exact Mass (Cation) 288.1222 Da
144.06 for z=2)
N Highly hydrophilic due to bis-
Solubility >15 mg/mL (Water)
quaternary nature
) Physiological pH allows partial
pKa ~7.2 (Oxime group)

ionization to oximate anion

Hydration & Salt Stoichiometry

In a research setting, the monohydrate form is frequently encountered. Failure to account for
the water of crystallization (approx. 5% by weight) will result in stoichiometric errors during
solution preparation.

e Calculation Correction:

Stability & Degradation Dynamics

Asoxime chloride is inherently unstable in aqueous solutions at neutral or basic pH. The
degradation is driven by nucleophilic attack on the methylene carbons of the ether bridge.[2]
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Degradation Pathway Visualization
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Figure 1: Degradation pathway of Asoxime Chloride. The primary failure mode is the scission of
the central ether linkage, yielding two mono-pyridinium species.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be employed.

Protocol A: High-Performance Liquid Chromatography
(HPLC)

Purpose: Purity assessment and quantification of the parent compound vs. degradation
products. Challenge: HI-6 is a bis-quaternary cation (highly polar), causing it to elute poorly (or
tail) on standard C18 columns without modification.
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Methodology:
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 um, 4.6 x 250 mm.
e Mobile Phase:

o Buffer: 10 mM Phosphate buffer adjusted to pH 2.5 (Critical: Acidic pH suppresses silanol
ionization and stabilizes the molecule).

o lon Pairing Agent: Add 5 mM Sodium 1-octanesulfonate (OSA) to improve retention and
peak shape.

o Ratio: Buffer:Acetonitrile (85:15 v/v).
e Flow Rate: 1.0 mL/min.
e Detection: UV-Vis at 270 nm (carbamoyl absorption) and 300 nm (oxime absorption).

o Self-Validation Step: Inject a standard of Isonicotinamide. If the method is valid,
Isonicotinamide (degradation product) must resolve with a resolution factor (

) > 1.5 relative to the HI-6 peak.

Protocol B: LC-MS/MS for Molecular Weight
Confirmation

Purpose: Definitive identification of the cationic mass and isotopic pattern analysis.
Methodology:

« lonization: Electrospray lonization (ESI) in Positive Mode.

 Direct Infusion/LC: Use a mobile phase of 0.1% Formic Acid in Water/Methanol.
e Target lons:

o Since HI-6 is a dication (
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), the dominant peak in MS is often observed at m/z 144.1 (corresponding to
).
o Look for the singly charged adduct

at m/z 287.1 (loss of a proton from the oxime group, forming a zwitterion).

 |sotopic Pattern: The presence of two chlorine counterions (in the solid salt) is not seen in
the cationic MS spectrum, but if analyzing the salt adducts, the characteristic

isotope pattern (9:6:1 ratio for Cl2) might be observed in negative mode or specific adducts.
Storage and Handling Recommendations
Based on the stability profile:
¢ Lyophilized Powder: Store at -20°C. Stable for years.

o Reconstituted Solution: Use immediately. If storage is required, maintain pH between 2.0-3.0
and store at 4°C.

e Warning: Do not autoclave solutions of HI-6. Sterilization must be achieved via 0.22 um

filtration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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